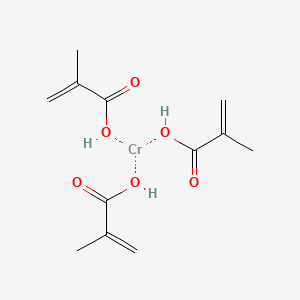

Chromium dimethacrylate hydroxide

Description

Chromium dimethacrylate hydroxide is a chromium-based coordination compound incorporating dimethacrylate and hydroxide functional groups. Likely applications include hydrogels, ion-exchange resins, or cross-linked polymer matrices, where chromium’s redox activity and dimethacrylate’s cross-linking properties synergize for tailored mechanical and chemical stability .

Properties

Molecular Formula |

C12H18CrO6 |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

chromium;2-methylprop-2-enoic acid |

InChI |

InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |

InChI Key |

FCAMGIPBTLNHQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination Synthesis via Ligand Complexation

One of the primary methods to prepare chromium dimethacrylate hydroxide involves the direct coordination of chromium(III) salts with dimethacrylate ligands in aqueous or organic solvents under controlled pH conditions. The process generally follows these steps:

Starting Materials: Chromium(III) chloride or chromium(III) nitrate as chromium sources; dimethacrylic acid or its salts as ligands; hydroxide ions introduced by controlled addition of sodium hydroxide or ammonium hydroxide.

Procedure: The chromium salt is dissolved in a suitable solvent (water or mixed solvents like THF), followed by the gradual addition of dimethacrylate ligands. The pH is adjusted to mildly basic conditions (pH ~8-10) to facilitate hydroxide coordination.

Reaction Conditions: Stirring at room temperature or mild heating (up to 60 °C) for several hours ensures complete complexation. The reaction mixture often results in a precipitate of chromium dimethacrylate hydroxide, which can be filtered and dried.

Characterization: The product is typically characterized by FT-IR spectroscopy showing characteristic bands for Cr–O, C=O (from methacrylate), and hydroxide groups; elemental analysis confirms composition.

This method is widely used due to its simplicity and the ability to control the stoichiometry of chromium to ligand ratio, which affects the final compound's properties.

Mechanochemical Synthesis

Recent advances have demonstrated the efficacy of mechanochemical synthesis for chromium complexes, including those with methacrylate ligands. This solvent-free approach involves:

Grinding: Chromium(III) precursors (e.g., CrCl3·3THF) are ground with dimethacrylate ligands in a mortar and pestle or ball mill.

Reaction: The mechanical energy facilitates ligand coordination without the need for solvents or elevated temperatures.

Advantages: High yields (up to 97%), environmentally friendly, and rapid synthesis.

Example: A study reported the preparation of chromium complexes with phosphine ligands via grinding, indicating the potential to extend this method to chromium dimethacrylate hydroxide synthesis by substituting ligands.

Polymer-Coated Magnetite Route for Chromium Complexes

An indirect but effective method involves coating magnetite (Fe3O4) particles with polymer layers containing dimethacrylate units, followed by chromium ion incorporation:

Synthesis of Polymer-Coated Magnetite: Magnetite particles are synthesized by co-precipitation of Fe(II) and Fe(III) salts under alkaline conditions. The surface is then coated with polymers formed by copolymerization of ethylene glycol dimethacrylate and methacrylic acid or ionic liquid-functionalized monomers.

Chromium Loading: Chromium ions are introduced to the polymer-coated magnetite, where they coordinate with dimethacrylate groups and hydroxide ions present in the polymer matrix.

Benefits: This method produces chromium dimethacrylate hydroxide immobilized on magnetic supports, facilitating easy recovery and reuse, particularly in environmental applications such as chromium(VI) removal from aqueous solutions.

Data Tables: Synthesis Conditions and Yields

Research Discoveries and Analytical Insights

Coordination Chemistry: Chromium(III) forms stable octahedral complexes with dimethacrylate ligands, where the carboxylate groups chelate the metal center, and hydroxide ions complete the coordination sphere.

pH Influence: The pH of the reaction medium critically affects the formation of chromium hydroxide species and the stability of the chromium dimethacrylate complex. Mildly basic conditions favor hydroxide coordination without precipitating chromium hydroxide alone.

Mechanochemical Advantages: Mechanochemical synthesis avoids solvent usage, reducing environmental impact and providing a scalable route for chromium complex production.

Polymer Support Benefits: Immobilizing chromium dimethacrylate hydroxide on polymer-coated magnetite enhances its applicability in adsorption and catalysis by improving stability, reusability, and selectivity.

Chemical Reactions Analysis

Types of Reactions

Chromium dimethacrylate hydroxide undergoes various chemical reactions, including:

Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states of chromium.

Substitution: Ligands in the coordination complex can be substituted with other ligands, altering the properties of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligand exchange reactions can be carried out using various ligands like chloride or sulfate ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction can produce chromium(II) compounds .

Scientific Research Applications

Chromium dimethacrylate hydroxide has several applications in scientific research:

Polymer Chemistry: It is used as a cross-linking agent in the synthesis of polymers, enhancing their mechanical properties and thermal stability.

Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as high glass transition temperatures and transparency.

Environmental Science: It plays a role in the remediation of chromium-contaminated environments through bioremediation and nano-remediation techniques.

Biomedical Engineering: Research is being conducted on its potential use in biomedical applications, including drug delivery systems and tissue engineering.

Mechanism of Action

The mechanism of action of chromium dimethacrylate hydroxide involves its interaction with various molecular targets and pathways:

Coordination Chemistry: The compound forms coordination complexes with different ligands, influencing its reactivity and stability.

Redox Reactions: Chromium can undergo redox reactions, altering its oxidation state and affecting its chemical behavior.

Ligand Exchange: The exchange of ligands in the coordination complex can modify the compound’s properties and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Key Observations :

- Chromium dimethacrylate hydroxide uniquely combines chromium’s redox activity with dimethacrylate’s cross-linking capability, distinguishing it from non-metallic dimethacrylates like EGDMA.

- Unlike Cr(OH)₃, which is primarily a pigment, chromium dimethacrylate hydroxide likely serves structural roles in polymers due to its methacrylate groups .

Polymerization and Material Properties

Table 2: Polymerization Characteristics

Key Observations :

- Chromium dimethacrylate hydroxide may exhibit enhanced hydrophilicity compared to EGDMA due to hydroxide groups, improving compatibility with aqueous systems .

- Cross-linking efficiency likely rivals EGDMA but may require specialized initiators (e.g., redox systems leveraging chromium’s catalytic properties) .

Key Observations :

- Chromium dimethacrylate hydroxide’s safety profile is expected to align with trivalent chromium compounds (low toxicity) rather than carcinogenic hexavalent chromium .

- Environmental persistence may require mitigation in industrial waste streams, similar to Cr(OH)₃ .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Chromium dimethacrylate hydroxide, and how do reaction conditions influence its purity?

- Methodology : Synthesis typically involves co-precipitation of chromium hydroxide with methacrylate monomers under controlled pH (e.g., 8–10). For example, chromium salts (e.g., CrCl₃) are reacted with sodium hydroxide to form amorphous chromium hydroxide, followed by functionalization with methacrylic acid derivatives. Aging the precipitate at elevated temperatures (60–80°C) enhances crystallinity .

- Critical Variables : pH adjustments during precipitation affect hydroxyl group availability for methacrylate bonding. Excess methacrylate monomer may lead to unreacted residues, requiring post-synthesis purification via dialysis or centrifugation .

Q. How can researchers characterize the structural and functional properties of Chromium dimethacrylate hydroxide?

- Techniques :

- FTIR : To confirm methacrylate C=O (1720 cm⁻¹) and Cr–O–Cr (500–600 cm⁻¹) bonds.

- XRD : To distinguish amorphous vs. crystalline phases (e.g., broad peaks indicate amorphous chromium hydroxide) .

- SEM/TEM : To analyze morphology (e.g., nanoparticle aggregation or polymer network formation) .

- Data Interpretation : Cross-validate FTIR with elemental analysis (EDS) to ensure stoichiometric ratios of Cr:O:C align with theoretical values.

Q. What factors govern the solubility and stability of Chromium dimethacrylate hydroxide in aqueous and organic solvents?

- Key Findings :

- Solubility is pH-dependent: insoluble in neutral water but dissolves in acidic (pH < 4) or strongly alkaline (pH > 12) conditions due to protonation/deprotonation of surface hydroxyl groups .

- Organic solvents like DMF or THF enhance dispersion but may induce polymer swelling if cross-linking is insufficient .

Advanced Research Questions

Q. How do polymerization mechanisms of Chromium dimethacrylate hydroxide differ in free-radical vs. ionic initiation systems?

- Experimental Design :

- Free-Radical (e.g., AIBN) : Generates methacrylate radicals for cross-linking; optimal at 60–70°C. Monitor conversion via gelation time and residual monomer analysis (HPLC) .

- Ionic (e.g., Tetrabutylammonium hydroxide) : Facilitates anionic polymerization but risks Cr³⁺ hydrolysis at high pH. Use buffered systems (e.g., ammonium acetate) to stabilize intermediates .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., ΔH of polymerization)?

- Approach :

- DSC/TGA : Compare enthalpy changes across studies, noting heating rates (e.g., 10°C/min vs. 5°C/min) that affect peak resolution .

- Replicate Conditions : Standardize monomer:chromium ratios (e.g., 2:1 molar) and solvent systems (e.g., ethanol/water mixtures) to isolate variables .

Q. How can researchers optimize Chromium dimethacrylate hydroxide for use in molecularly imprinted polymers (MIPs)?

- Methodology :

- Template Selection : Use chromium hydroxide as a matrix for imprinting small molecules (e.g., antibiotics) via non-covalent interactions (hydrogen bonding with surface –OH groups) .

- Cross-Linking Optimization : Balance ethylene glycol dimethacrylate (EGDMA) content (5–10 wt%) to enhance mechanical stability without reducing template accessibility .

Data Presentation and Analysis

Table 1 : Solubility of Chromium Dimethacrylate Hydroxide in Common Solvents

| Solvent | pH | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Water | 7.0 | <0.1 | |

| 0.1M HCl | 1.5 | 12.3 | |

| 0.1M NaOH | 13.0 | 8.7 | |

| DMF | – | 5.9 |

Table 2 : Comparison of Polymerization Initiators

| Initiator | Temp (°C) | Cross-Linking Efficiency (%) | Stability (Days) |

|---|---|---|---|

| AIBN | 70 | 82 ± 3 | 30 |

| TBAOH | 25 | 68 ± 5 | 14 |

Critical Guidance for Researchers

- Contradiction Mitigation : Always report synthesis parameters (e.g., aging time, pH) alongside experimental data to enable cross-study comparisons .

- Advanced Characterization : Pair spectroscopic techniques (e.g., XPS for Cr oxidation state analysis) with computational modeling (DFT) to predict reactivity .

- Ethical Compliance : Adopt waste management protocols for chromium-containing byproducts, adhering to EPA guidelines for heavy metal disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.